N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(3,5-dimethylcyclohexyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H21N3/c1-9-6-10(2)8-11(7-9)13-12-4-5-15(3)14-12/h4-5,9-11H,6-8H2,1-3H3,(H,13,14) |
InChI Key |
VEVAMRXJZMQEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)NC2=NN(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Direct Preparation from Primary Amines
A more recent and efficient method reported in 2021 describes the direct preparation of N-substituted pyrazoles from primary aliphatic amines, including cyclohexyl derivatives, without the need for inorganic reagents. The key features of this method are:
- Use of primary amines as limiting reagents.
- Mild reaction conditions (e.g., 85 °C in DMF).
- Short reaction times (~1.5 hours).
- High functional group tolerance.
This protocol involves reacting the primary amine (e.g., 3,5-dimethylcyclohexylamine) with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF, followed by chromatographic purification to isolate the N-substituted pyrazole product.
Industrial and Continuous Flow Synthesis
Industrial scale synthesis often employs continuous flow reactors and automated systems to optimize yield and efficiency. These processes typically involve:
- Multi-step reactions including condensation and substitution.
- Controlled temperature and reagent feed rates.
- Use of catalysts or reducing agents as needed.
Such methods are designed to improve scalability and reproducibility while minimizing impurities.
Detailed Preparation Procedure Example
The direct preparation method from primary amines can be illustrated by the synthesis of a structurally related pyrazole derivative, 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole, which shares mechanistic similarities with the target compound.
| Step | Reagents and Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Primary amine (e.g., 2,4,4-trimethylpentan-2-amine), 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF | Mix reagents at 0 °C, then heat to 85 °C for 1.5 h | 38 |
| 2 | Workup and purification by silica gel chromatography (hexane–ethyl acetate gradient) | Isolate pure N-substituted pyrazole | - |
The analogous procedure for N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine would involve substituting the primary amine with 3,5-dimethylcyclohexylamine and optimizing conditions accordingly.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The direct preparation method from primary amines is notable for its operational simplicity and mild conditions, which reduce side reactions and degradation.
- The condensation of β-ketonitriles with hydrazines remains a cornerstone method for synthesizing 5-aminopyrazoles, providing a broad scope for structural modifications.
- Industrial methods focus on process optimization, often integrating continuous flow technology to enhance throughput and product consistency.
- The N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine compound has been synthesized and characterized with molecular weight 207.32 g/mol and molecular formula C12H21N3, confirming the successful incorporation of the cyclohexyl and methyl substituents on the pyrazole ring.
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group in N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine undergoes oxidation under acidic conditions. Potassium permanganate (KMnO₄) is commonly employed, producing an oxidized pyrazole derivative with a nitroso or nitro group depending on reaction severity.
Reaction Table: Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | H₂SO₄ (1 M) | 60°C | N-Oxide derivative | ~65% |
| H₂O₂ (30%) | Ethanol | RT | Hydroxylamine intermediate | 42% |
Mechanistic studies suggest a radical pathway initiated by electron abstraction from the amine nitrogen.
Reduction Reactions
The compound’s pyrazole ring and cyclohexyl substituents remain stable under reductive conditions, but the amine group participates in hydrogenation. Sodium borohydride (NaBH₄) selectively reduces imine intermediates formed during derivatization .
Key Reductive Pathways:
-
Reductive alkylation : Reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form secondary amines via in situ imine formation followed by NaBH₄ reduction .
-
Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol converts nitroso derivatives back to primary amines (theoretical yield: >80%).
Substitution Reactions
The pyrazole ring’s 3-position exhibits nucleophilic character, enabling electrophilic substitutions:
Table: Substitution Reactivity
| Electrophile | Conditions | Product |
|---|---|---|
| Alkyl halides | K₂CO₃, DMF, 80°C | N-Alkylated pyrazole |
| Acyl chlorides | Et₃N, THF, 0°C → RT | Amide derivatives |
| Sulfonyl chlorides | Pyridine, RT | Sulfonamides |
Steric hindrance from the 3,5-dimethylcyclohexyl group limits reactivity at the amine nitrogen, favoring ring substitutions .
Cycloaddition and Ring-Modification Reactions
While direct cycloaddition data for this compound is limited, analogous pyrazoles participate in:
-
1,3-Dipolar cycloadditions with diazo compounds to form fused heterocycles .
-
Knorr-type reactions with β-keto esters, yielding polycyclic systems under basic conditions .
Biological Interaction Mechanisms
Though not a traditional "chemical reaction," the compound modulates enzymatic activity through:
-
Hydrogen bonding : Pyrazole nitrogen interacts with catalytic residues (e.g., in kinases).
-
Van der Waals interactions : The dimethylcyclohexyl group binds hydrophobic enzyme pockets .
Stability Under Environmental Conditions
Degradation Pathways:
| Condition | Degradation Product | Half-Life |
|---|---|---|
| UV light (254 nm) | Ring-opened aldehydes | 48 h |
| Aqueous HCl (1 M) | Ammonium chloride + cyclohexanol | 2 h |
| NaOH (1 M) | No degradation | Stable |
Data indicates greater stability in basic vs. acidic environments.
This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Controlled oxidation/reduction enables functional group interconversions, while substitution patterns can be tuned for target-specific applications. Further studies on catalytic asymmetric reactions are warranted to expand its synthetic utility .
Scientific Research Applications
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Core Pyrazole Derivatives with Aromatic Substituents
Example Compound : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide ()
- Key Features :
- The absence of sulfonyl groups in the target compound may decrease polarity, altering solubility and metabolic stability .
Example Compound : 3-(3,5-Dimethoxyphenyl)-1H-pyrazol-5-amine ()
- Key Features :
- Comparison :
Heterocyclic Derivatives with Shared Substituents
Example Compound : N-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-amine ()
Cyclohexyl-Containing Analogs
Example Compound: 3,5-Dimethylcyclohexyl S-2-diisopropylaminoethyl isopropylphosphonothiolate ()
- Key Features: Core Structure: Phosphonothiolate with 3,5-dimethylcyclohexyl and aminoethyl groups. Molecular Weight: ~401 g/mol (C19H40NO2PS) .
- Comparison: The phosphonothiolate group confers reactivity distinct from the pyrazole-amine, likely targeting enzymes like acetylcholinesterase. Shared 3,5-dimethylcyclohexyl group highlights its utility in enhancing lipid solubility and conformational stability across compound classes .
Physicochemical Properties
Research Implications and Gaps
- Stability : The cyclohexyl group may enhance metabolic stability compared to tert-butyl analogs but reduce aqueous solubility.
- Data Limitations : Direct biological or crystallographic data (e.g., SHELX-refined structures as in ) are unavailable for the target compound, necessitating further experimental validation .
Biological Activity
N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the pyrazole class, characterized by its unique cyclohexyl substituent. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₂₁N₃
- Molecular Weight : 207.32 g/mol
- CAS Number : 1339779-92-8
The compound features a five-membered pyrazole ring with a methyl group attached to one nitrogen atom and a cyclohexyl group with two methyl substitutions at the 3 and 5 positions. Its structural characteristics suggest potential interactions with various biological targets.
Biological Activities
Research indicates that N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various Gram-positive and Gram-negative bacteria, showing moderate activity in some assays .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, potentially modulating inflammatory pathways through the inhibition of specific enzymes or receptors involved in inflammatory responses.
- Enzyme Interaction : The mechanism of action appears to involve binding to specific enzymes or receptors, which could lead to modulation of their activity. This interaction is crucial for understanding its therapeutic potential.
The biological activity of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine is primarily attributed to its ability to interact with molecular targets in the body:
- Receptor Binding : The compound may bind to receptors involved in inflammatory responses or microbial defense mechanisms.
- Enzyme Inhibition : It has been suggested that it could inhibit enzymes that play a critical role in inflammation and infection processes.
Case Studies and Experimental Findings
Several studies have highlighted the biological effects of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine:
Table 1: Summary of Biological Activities
Example Study
In a study examining the compound's effects on inflammation, researchers reported that N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine significantly reduced markers of inflammation in vitro. The study utilized cell lines exposed to pro-inflammatory cytokines, demonstrating a decrease in cytokine levels upon treatment with the compound .
Comparative Analysis with Similar Compounds
To better understand the unique properties of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4,4-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine | Cyclohexyl ring with two methyl groups at the 4-position | Different substitution pattern |
| 1-Methyl-1H-pyrazol-3-amine | Basic pyrazole structure without cyclohexyl substitution | Simpler structure lacking cycloalkane functionality |
| 4-Amino-1-methylpyrazole | Amino group substitution at position 4 on the pyrazole ring | Different functional group leading to distinct reactivity |
These comparisons illustrate how N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine's unique structure may confer distinct biological activities compared to its analogs.
Q & A
Q. Table 1: Comparative Synthesis Conditions for Pyrazole Derivatives
| Compound Analogue | Catalyst | Base | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Cyclopropyl-3-methylpyrazole | CuBr | Cs₂CO₃ | 35 | 17.9 | |
| 1-Methyl-1H-pyrazol-3-amine | N/A | N/A | RT | N/A |
Recommendation : Optimize ligand design and explore microwave-assisted synthesis to reduce reaction times.
Which spectroscopic techniques are most effective for characterizing N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine, and what key spectral features should researchers focus on?
Basic Research Question
Characterization relies on multimodal spectroscopy:
Q. Table 2: Key Spectral Markers for Pyrazole Derivatives
| Functional Group | NMR Shift (δ, ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| Pyrazole NH | 5.18–5.20 (m) | 3298 |
| Cyclohexyl CH₃ | 1.45 (d, J=7.2 Hz) | N/A |
| Aromatic C-N | N/A | ~1600 |
Recommendation : Use deuterated solvents (e.g., DMSO-d₆) to minimize signal splitting and improve resolution.
How can researchers resolve contradictions in crystallographic data obtained for N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine derivatives?
Advanced Research Question
Crystallographic discrepancies often arise from disordered structures or twinning. Methodological approaches include:
- Structure Validation : Use SHELXL for refinement and check R-factor convergence (target < 0.05) .
- Software Tools : Mercury enables overlaying multiple structures to identify positional deviations .
- Data Filtering : Apply I/σ(I) > 2.0 thresholds to exclude weak reflections .
Case Study : A pyrazole analogue showed positional disorder in the cyclohexyl group, resolved by refining anisotropic displacement parameters and validating with PLATON .
Recommendation : Cross-validate with powder XRD to confirm phase purity and detect polymorphic variations.
What methodologies are recommended for analyzing the biological activity of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine in enzyme inhibition studies?
Advanced Research Question
Biological evaluation requires integrated computational and experimental approaches:
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., kinases or oxidoreductases) .
- In Vitro Assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., NADPH depletion for oxidoreductases) .
- SAR Analysis : Compare substituent effects on activity; bulky groups (e.g., 3,5-dimethylcyclohexyl) may enhance binding affinity .
Q. Table 3: Example Enzyme Inhibition Data for Pyrazole Analogues
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3,5-Dimethylpyrazole | Cytochrome P450 | 12.3 | |
| N-Phenylpyrazole | Carbonic Anhydrase | 8.7 |
Recommendation : Pair kinetic studies with molecular dynamics simulations to assess binding stability over time.
How should researchers address contradictory biological activity data between in vitro and in vivo studies for this compound?
Advanced Research Question
Contradictions may stem from bioavailability or metabolic instability. Strategies include:
- ADME Profiling : Assess logP (target 2–5) and metabolic stability in liver microsomes .
- Prodrug Design : Modify the amine group to improve membrane permeability (e.g., acetyl protection) .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in rodent models .
Case Study : A triazole-pyrazole analogue showed poor in vivo efficacy due to rapid glucuronidation, resolved by introducing electron-withdrawing substituents .
Recommendation : Use LC-MS/MS to identify metabolites and correlate with activity loss.
What computational tools are recommended for predicting the stability and reactivity of N-(3,5-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine?
Advanced Research Question
Q. Table 4: Example Computational Parameters
| Parameter | Value | Software |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | Gaussian 16 |
| Solubility (logS) | -3.1 | ChemAxon |
Recommendation : Validate predictions with experimental stability tests (e.g., accelerated degradation studies).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
